What is the chemical structure of Acanthopanaxoside B?
What is the chemical structure of Acanthopanaxoside B?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acanthopanaxoside B is a complex triterpenoid saponin isolated from the leaves of Acanthopanax senticosus (Rupr. & Maxim.) Harms, a plant widely used in traditional medicine. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of Acanthopanaxoside B. It also details experimental protocols for its isolation and characterization and discusses its known biological activities and potential signaling pathway interactions.
Chemical Structure and Identification
Initial confusion in commercial and some database sources has occasionally misidentified Acanthopanaxoside B. However, the definitive structure was elucidated by Jiang et al. in 2006 as a complex triterpenoid saponin.[1]
Systematic Name: 3-O-beta-D-glucopyranosyl-(1->2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1->4)-6-O-acetyl-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl ester[1]
Chemical Formula: C₆₁H₉₈O₂₇[2][3]
Molecular Weight: 1263.43 g/mol [2][3]
Chemical Structure:
Caption: Schematic representation of Acanthopanaxoside B's structure.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆₁H₉₈O₂₇ | [2][3] |
| Molecular Weight | 1263.43 g/mol | [2][3] |
| Appearance | Amorphous powder | [1] |
| Optical Rotation | [α]D²⁵ -15.4° (c 0.5, MeOH) | [1] |
Spectroscopic Data
The structural elucidation of Acanthopanaxoside B was primarily achieved through extensive NMR and mass spectrometry analysis.[1]
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
| Ion | m/z [M-H]⁻ | Source |
| Calculated | 1261.6240 | [1] |
| Found | 1261.6238 | [1] |
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Acanthopanaxoside B, as reported by Jiang et al. (2006), recorded in pyridine-d₅.[1]
Table 1: ¹³C NMR Data (125 MHz, C₅D₅N) of Acanthopanaxoside B [1]
| Position | Aglycone (δc) | Position | Sugar Moieties (δc) |
| 1 | 38.9 | Ara | |
| 2 | 26.7 | 1' | 104.8 |
| 3 | 88.9 | 2' | 83.1 |
| 4 | 39.6 | 3' | 74.5 |
| 5 | 55.9 | 4' | 69.4 |
| 6 | 18.5 | 5' | 66.1 |
| 7 | 33.2 | Glc (at C-3) | |
| 8 | 39.9 | 1'' | 106.0 |
| 9 | 48.1 | 2'' | 76.5 |
| 10 | 37.0 | 3'' | 78.2 |
| 11 | 23.8 | 4'' | 71.6 |
| 12 | 122.8 | 5'' | 78.0 |
| 13 | 144.2 | 6'' | 62.7 |
| 14 | 42.2 | Glc' (at C-28) | |
| 15 | 28.3 | 1''' | 95.7 |
| 16 | 23.7 | 2''' | 74.1 |
| 17 | 46.7 | 3''' | 78.5 |
| 18 | 41.8 | 4''' | 71.0 |
| 19 | 46.3 | 5''' | 78.2 |
| 20 | 30.9 | 6''' | 69.4 |
| 21 | 34.2 | Glc'' (at C-28) | |
| 22 | 32.6 | 1'''' | 104.8 |
| 23 | 28.1 | 2'''' | 75.3 |
| 24 | 16.9 | 3'''' | 76.6 |
| 25 | 15.6 | 4'''' | 79.2 |
| 26 | 17.4 | 5'''' | 74.3 |
| 27 | 26.2 | 6'''' | 63.6 |
| 28 | 176.6 | Rha | |
| 29 | 33.2 | 1''''' | 102.9 |
| 30 | 23.8 | 2''''' | 72.7 |
| 3''''' | 72.8 | ||
| 4''''' | 74.0 | ||
| 5''''' | 69.9 | ||
| 6''''' | 18.6 | ||
| Acetyl | |||
| CO | 170.6 | ||
| CH₃ | 20.6 |
Table 2: ¹H NMR Data (500 MHz, C₅D₅N) of Acanthopanaxoside B [1]
| Position | Aglycone (δH, J in Hz) | Position | Sugar Moieties (δH, J in Hz) |
| 3 | 3.25 (dd, 11.5, 4.0) | Ara-1' | 4.96 (d, 6.5) |
| 12 | 5.48 (br s) | Glc-1'' | 5.19 (d, 7.5) |
| 18 | 3.20 (dd, 13.5, 4.0) | Glc'-1''' | 6.31 (d, 8.0) |
| 23 | 1.00 (s) | Glc''-1'''' | 5.00 (d, 7.5) |
| 24 | 0.82 (s) | Rha-1''''' | 5.54 (br s) |
| 25 | 0.85 (s) | Rha-6''''' | 1.55 (d, 6.0) |
| 26 | 1.18 (s) | Ac-CH₃ | 1.93 (s) |
| 27 | 1.25 (s) | ||
| 29 | 0.93 (s) | ||
| 30 | 0.95 (s) |
Experimental Protocols
Isolation and Purification of Acanthopanaxoside B
The following protocol is adapted from Jiang et al. (2006).[1]
Caption: Workflow for the isolation of Acanthopanaxoside B.
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Extraction: The dried and powdered leaves of Acanthopanax senticosus are extracted with 70% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a residue.
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Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Fractionation: The n-BuOH soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water.
-
Further Purification: Fractions containing Acanthopanaxoside B are further purified by a combination of Sephadex LH-20 and RP-18 column chromatography using a methanol-water gradient.
-
Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with an acetonitrile-water mobile phase to yield pure Acanthopanaxoside B.
Pancreatic Lipase Inhibition Assay
The following is a general protocol for a pancreatic lipase inhibition assay, similar to the one used in the initial screening of compounds from A. senticosus.
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in Tris-HCl buffer. The substrate, p-nitrophenyl butyrate (pNPB), is dissolved in a suitable solvent like DMSO.
-
Assay Reaction: The assay is performed in a 96-well plate. Test compounds (including Acanthopanaxoside B) and a positive control (e.g., Orlistat) are pre-incubated with the lipase solution.
-
Reaction Initiation: The reaction is initiated by adding the pNPB substrate solution to all wells.
-
Measurement: The hydrolysis of pNPB to p-nitrophenol is monitored by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: The percentage of lipase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from a dose-response curve.
Biological Activity and Signaling Pathways
Pancreatic Lipase Inhibition
In the initial screening by Jiang et al. (2006), Acanthopanaxoside B (referred to as compound 7 in the publication) did not show inhibitory activity against pancreatic lipase.[1] Several other saponins isolated from A. senticosus did, however, exhibit this activity.
Potential Anti-Inflammatory and Neuroprotective Effects
While direct studies on the specific signaling pathways modulated by pure Acanthopanaxoside B are limited, extensive research on extracts of Acanthopanax senticosus, of which Acanthopanaxoside B is a component, suggests potential anti-inflammatory and neuroprotective activities. These effects are often attributed to the modulation of key signaling cascades.
Potential Signaling Pathways Modulated by Acanthopanax senticosus Extracts:
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NF-κB Signaling Pathway: Extracts of A. senticosus have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.[4]
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PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Extracts of A. senticosus have been reported to modulate this pathway, which may contribute to their neuroprotective effects.[5]
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MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and apoptosis. Modulation of this pathway by A. senticosus extracts has been observed.
The diagram below illustrates the potential interplay of these pathways in the context of the anti-inflammatory and neuroprotective effects of Acanthopanax senticosus extracts. The specific contribution of Acanthopanaxoside B to the modulation of these pathways requires further investigation.
Caption: Potential signaling pathways modulated by A. senticosus extracts.
Conclusion
Acanthopanaxoside B is a structurally complex triterpenoid saponin found in Acanthopanax senticosus. While its direct biological activities are still under investigation, its presence in a medicinally important plant suggests it may contribute to the overall therapeutic effects of the plant extract. Further research is needed to elucidate the specific pharmacological actions of Acanthopanaxoside B and its role in modulating key signaling pathways involved in inflammation and neuroprotection. This technical guide provides a foundational understanding of its chemical nature to support future research and development endeavors.
References
- 1. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acanthopanax senticosus total flavonoids alleviate lipopolysaccharide-induced intestinal inflammation and modulate the gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary supplementation of Acanthopanax senticosus extract alleviates motor deficits in MPTP-induced Parkinson’s disease mice and its underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
